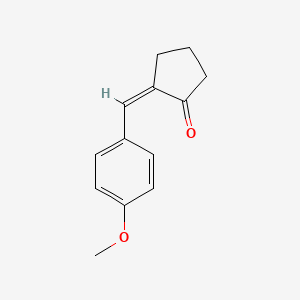
(E)-2-(4-Methoxybenzylidene)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a methoxyphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one typically involves the condensation of 4-methoxybenzaldehyde with cyclopentanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the aromatic ring and the cyclopentanone ring.
Industrial Production Methods
While specific industrial production methods for (2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
(2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the cyclopentanone ring play crucial roles in binding to these targets, influencing various biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler analog without the methoxyphenylmethylidene group.
4-Methoxybenzaldehyde: The aromatic aldehyde used in the synthesis of the compound.
Cyclohexanone: A similar ketone with a six-membered ring instead of a five-membered ring.
Uniqueness
(2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one is unique due to the presence of both a cyclopentanone ring and a methoxyphenylmethylidene group, which confer distinct chemical and physical properties
Properties
CAS No. |
58647-67-9 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C13H14O2/c1-15-12-7-5-10(6-8-12)9-11-3-2-4-13(11)14/h5-9H,2-4H2,1H3/b11-9- |
InChI Key |
NKLZMIMNDAOSEC-LUAWRHEFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/CCCC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















